Phoac proglumide

Description

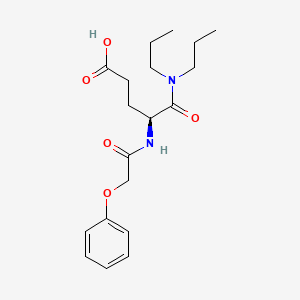

Proglumide (N-benzoyl-N',N'-dipropyl-RS-isoglutamine) is a cholecystokinin (CCK) receptor antagonist initially developed for peptic ulcer disease . With a molecular weight of 334.4 g/mol, it exhibits oral bioavailability and acts on both CCK-A and CCK-B receptors, which are distributed in the gastrointestinal tract, pancreas, and central nervous system .

Key mechanisms of action include:

- CCK receptor antagonism: Inhibits CCK-mediated pathways, reducing pancreatic enzyme secretion and fibrosis .

- Farnesoid X receptor (FXR) agonism: Acts as a partial FXR agonist, modulating bile acid metabolism and gut-liver axis signaling .

- Antifibrotic and antitumor effects: Suppresses hepatic stellate cell activation and HCC growth in preclinical models .

Properties

CAS No. |

98517-64-7 |

|---|---|

Molecular Formula |

C19H28N2O5 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(4S)-5-(dipropylamino)-5-oxo-4-[(2-phenoxyacetyl)amino]pentanoic acid |

InChI |

InChI=1S/C19H28N2O5/c1-3-12-21(13-4-2)19(25)16(10-11-18(23)24)20-17(22)14-26-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3,(H,20,22)(H,23,24)/t16-/m0/s1 |

InChI Key |

YTOYCKPYXYLFJK-INIZCTEOSA-N |

SMILES |

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)COC1=CC=CC=C1 |

Isomeric SMILES |

CCCN(CCC)C(=O)[C@H](CCC(=O)O)NC(=O)COC1=CC=CC=C1 |

Canonical SMILES |

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)COC1=CC=CC=C1 |

Synonyms |

N-phenoxyacetylglutamic acid alpha-dipropylamide phenoxyacetylproglumide PhOAc proglumide |

Origin of Product |

United States |

Comparison with Similar Compounds

Proglumide vs. Benzotript

Key Findings :

- Both compounds are equipotent CCK antagonists but differ in receptor selectivity. Proglumide’s FXR interaction confers antifibrotic and metabolic benefits absent in benzotript .

- Proglumide enhances bile flow and gut microbiome modulation, while benzotript lacks these effects .

Proglumide vs. Obeticholic Acid (OCA)

Key Findings :

- Proglumide’s weaker FXR agonism may reduce side effects compared to OCA while maintaining antifibrotic efficacy .

Proglumide vs. Cimetidine

Key Findings :

- Proglumide’s cytoprotective effects extend beyond acid suppression, offering broader mucosal protection than cimetidine .

Proglumide vs. Bt2cGMP

Key Findings :

- Bt2cGMP is a more potent CCK antagonist but lacks proglumide’s clinical versatility and FXR-mediated benefits .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for the initial characterization of Phoac proglumide in preclinical studies?

- Answer: Initial characterization should integrate analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) for structural elucidation, and in vitro assays (e.g., receptor binding studies) to evaluate pharmacological activity. These methods ensure reproducibility and align with standards for compound validation in medicinal chemistry research .

Q. How should researchers design experiments to assess the pharmacokinetic properties of this compound?

- Answer: Use in vivo models (e.g., rodent studies) with controlled dosing regimens, plasma sampling at timed intervals, and liquid chromatography-mass spectrometry (LC-MS) for quantification. Include control groups to account for metabolic variability. Ethical approval and adherence to animal welfare guidelines (e.g., the 3Rs principles) are critical .

Q. What are the best practices for conducting a literature review on this compound to identify research gaps?

- Answer: Employ systematic review frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure queries. Prioritize primary sources from databases like PubMed and Scopus, and cross-reference citations to identify underexplored areas, such as long-term toxicity or novel therapeutic targets .

Q. What ethical considerations must be prioritized when designing animal studies involving this compound?

- Answer: Minimize harm through dose optimization, use alternatives (e.g., in silico models) where feasible, and obtain institutional animal care committee approval. Transparent reporting of adverse events and sample size justification are mandatory to align with ethical research standards .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be systematically analyzed?

- Answer: Conduct a meta-analysis to evaluate variables such as dosage, model systems (e.g., cell lines vs. in vivo), and statistical methods. Assess potential confounding factors (e.g., batch variability in compound synthesis) and consult interdisciplinary experts to resolve contradictions . Replication studies with standardized protocols are also recommended .

Q. What strategies are effective in optimizing the synthesis protocol of this compound to enhance yield and purity?

- Answer: Apply Design of Experiments (DoE) to test variables like reaction temperature, catalyst concentration, and solvent systems. Use techniques such as recrystallization or column chromatography for purification. Document yield, purity (via HPLC), and scalability to ensure protocol robustness .

Q. How can researchers address challenges in replicating this compound’s reported biological activities in independent studies?

- Answer: Ensure strict adherence to original protocols, including reagent sourcing and equipment calibration. Collaborate with original authors for methodological clarifications. Transparent reporting of deviations and negative results in open-access platforms can mitigate reproducibility crises .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound research?

- Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Bayesian hierarchical models can account for inter-study variability, while ANOVA with post-hoc tests (e.g., Tukey’s) compares multiple dose groups. Validate assumptions via residual analysis .

Methodological Considerations

- Data Contradiction Analysis: Cross-validate findings using orthogonal assays (e.g., functional assays alongside binding studies) and leverage open-source tools like PRECHECK for evaluating preprint reliability .

- Experimental Design: Align objectives with Specific Aims (per research protocols) and incorporate milestones for iterative validation .

- Ethical Compliance: Document risk mitigation strategies in methods sections, particularly for human subjects or sensitive data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.